(2-Nitro-phenyl)-phenyl-methanone
Overview
Description
2-Nitrophenyl compounds are a class of organic compounds that contain a nitro group (-NO2) attached to a phenyl ring . They are used in various organic transformations due to their reactivity and versatility .
Synthesis Analysis
The synthesis of 2-nitrophenyl compounds often involves nitration reactions . For example, 2-nitrophenyl hydrazine can be prepared from 2-nitroaniline through diazotization, reduction, and hydrolysis .Molecular Structure Analysis
The molecular structure of 2-nitrophenyl compounds can be determined using techniques such as NMR spectroscopy . The electron-rich aromatic framework of 2-nitrophenyl allows it to be utilized in several kinds of organic reactions .Chemical Reactions Analysis
2-Nitrophenyl compounds can participate in various chemical reactions. For instance, they can undergo protodeboronation, a reaction that involves the removal of a boron group . They can also react under UV exposure to trigger the emergence of a Marangoni flow .Scientific Research Applications
1. Organic Synthesis and Functionalization
- (2-Nitro-phenyl)-phenyl-methanone derivatives have been utilized in the synthesis of complex organic molecules. For instance, a study reported the one-step synthesis of 4-Nitrophenyl)(2-phenylquinolin-3-yl)methanone through double C2/C3 functionalization of the quinoline molecule, demonstrating the compound's utility in constructing heterocyclic structures (Belyaeva et al., 2018).
2. Photochemical Studies
- The photochemical behavior of phenyl azides, including those with nitro-substituted phenyl groups, has been explored to understand their reactivity and potential applications in photoaffinity labeling. Such studies reveal the formation of reactive nitrenium ions upon photoexcitation, offering insights into the mechanistic aspects of these compounds (Voskresenska et al., 2009).
3. Materials Science
- In materials science, derivatives of this compound have been investigated for their potential in creating novel polymers. For example, a new class of poly(keto ether ether amide)s was synthesized using a diamine derived from this compound, showcasing the compound's role in developing high-performance materials with desirable thermal and solubility properties (Sabbaghian et al., 2015).
4. Catalysis
- The compound and its derivatives have also found applications in catalysis. For instance, studies on the electro-oxidation of methanol in alkaline media have identified catalysts that incorporate nitrophenyl motifs, demonstrating the relevance of this compound structures in enhancing catalytic processes (Rahim et al., 2004).
Mechanism of Action
Target of Action
The primary target of the compound (2-Nitro-phenyl)-phenyl-methanone is PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .
Mode of Action
This compound interacts with its target, PqsD, through a tight-binding mode of action . This interaction inhibits the function of PqsD, thereby disrupting the signal molecule biosynthesis in Pseudomonas aeruginosa .
Biochemical Pathways
The inhibition of PqsD by this compound affects the production of signal molecules in Pseudomonas aeruginosa . This disruption in signal molecule biosynthesis impacts the cell-to-cell communication pathways within the bacterial community .
Pharmacokinetics
The bioavailability of similar compounds is often influenced by factors such as the rate of absorption, distribution within the body, metabolism by the liver, and excretion through the kidneys .
Result of Action
The result of the action of this compound is the inhibition of PqsD, leading to a disruption in the production of signal molecules in Pseudomonas aeruginosa . This disruption can lead to changes in the behavior of the bacterial community, including potential anti-biofilm activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the compound’s stability and effectiveness . Additionally, the presence of other compounds or substances in the environment can potentially interact with this compound, affecting its action .
Safety and Hazards
Properties
IUPAC Name |
(2-nitrophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHSIDUUJPTLDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176958 | |
Record name | Methanone, (2-nitrophenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-79-0 | |
Record name | Methanone, (2-nitrophenyl)phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, (2-nitrophenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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